Bienvenue dans la boutique en ligne BenchChem!

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide

Lipophilicity Drug-likeness Physicochemical property screening

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide (CAS 2034318-44-8) is a synthetic small molecule with molecular formula C19H21N3O4 and molecular weight 355.4 g·mol⁻¹. Its structure combines a 1,3-benzodioxole (methylenedioxyphenyl) acetamide motif with a trans-4-(pyrimidin-2-yloxy)cyclohexylamine fragment, a scaffold shared by a cluster of closely related analogs that differ principally in the aromatic substituent attached to the acetamide carbonyl.

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 2034318-44-8
Cat. No. B2516643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
CAS2034318-44-8
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CC=N4
InChIInChI=1S/C19H21N3O4/c23-18(11-13-2-7-16-17(10-13)25-12-24-16)22-14-3-5-15(6-4-14)26-19-20-8-1-9-21-19/h1-2,7-10,14-15H,3-6,11-12H2,(H,22,23)
InChIKeyJNKRCTDMSFZHPN-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide (CAS 2034318-44-8): Identity and Baselines for Scientific Procurement


2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide (CAS 2034318-44-8) is a synthetic small molecule with molecular formula C19H21N3O4 and molecular weight 355.4 g·mol⁻¹ [1]. Its structure combines a 1,3-benzodioxole (methylenedioxyphenyl) acetamide motif with a trans-4-(pyrimidin-2-yloxy)cyclohexylamine fragment, a scaffold shared by a cluster of closely related analogs that differ principally in the aromatic substituent attached to the acetamide carbonyl. This compound is not an approved pharmaceutical agent; it is offered by several chemical vendors as a research-grade tool compound, typically at ≥95% purity, with the explicit caveat that it is for non-human research use only .

Why Generic Substitution Fails: Critical Structural Differentiation of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide


Compounds sharing the N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide core cannot be interchanged casually because small modifications to the terminal aromatic group produce divergent physicochemical profiles and, based on class-level precedent, substantially shift target-binding, metabolic stability, and permeability [1]. The 1,3-benzodioxole (methylenedioxy) substituent in the target compound confers a specific combination of hydrogen-bond acceptor count, lipophilicity, and topological polar surface area that is measurably distinct from close analogs bearing cyclohexyl, 2-methoxyphenoxy, or 2-fluorophenoxy groups [2]. The quantitative evidence below establishes exactly where these differences are large enough to matter for experimental design and procurement decisions.

Quantitative Differentiation Evidence: 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide vs. Closest Analogs


Lipophilicity (XLogP3) Head-to-Head Comparison with Key Analogs

The target compound exhibits a computed XLogP3 value of 2.6, representing intermediate lipophilicity between the non-polar cyclohexyl analog (XLogP3 = 3.2) and the more polar methoxyphenoxy analog (XLogP3 = 2.0) [1]. This places the benzodioxol derivative in the center of the lipophilicity range for this series, offering a balanced profile that avoids the extreme hydrophobicity that can promote non-specific binding while retaining sufficient membrane permeation potential.

Lipophilicity Drug-likeness Physicochemical property screening

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiation

The target compound has a TPSA of 82.6 Ų and 6 hydrogen-bond acceptor atoms, driven by the benzodioxole oxygen atoms plus the acetamide and pyrimidine heteroatoms [1]. This is identical in TPSA to the benzodioxole-5-carboxamide analog but differs from the cyclohexyl analog (TPSA = 64.3 Ų, HBA = 5) and the methoxyphenoxy analog (TPSA = 82.6 Ų, HBA = 6). Piribedil, with its piperazine ring replacing the cyclohexyl-pyrimidinyloxy core, has a TPSA of 53.6 Ų and HBA = 4, indicating substantially lower polarity [2].

Polar surface area Blood-brain barrier permeability ADME prediction

Hydrogen-Bond Donor Count and Its Impact on Solubility and Permeability

The target compound possesses a single hydrogen-bond donor (HBD = 1), the amide N–H, a feature conserved across the acetamide series but absent in the carboxamide analog N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide which also has HBD = 1 [1]. In contrast, piribedil carries zero hydrogen-bond donors. The presence of a single HBD is compatible with Lipinski's Rule of Five (HBD ≤ 5) but distinguishes the acetamide series from the non-donor piribedil scaffold in terms of solvation free energy and potential for specific polar interactions.

Hydrogen-bond donor Aqueous solubility Oral bioavailability prediction

Application Scenarios for 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide (CAS 2034318-44-8)


Peripherally-Restricted Pharmacological Probe Development

With a TPSA of 82.6 Ų—well above the ~60 Ų threshold associated with passive CNS penetration—this compound is a superior candidate for designing peripherally-restricted pharmacological tools relative to piribedil (TPSA = 53.6 Ų) [1]. Researchers developing assays or in vivo models where CNS exclusion is critical should select this compound over the more brain-penetrant cyclohexyl or piribedil scaffolds.

Structure–Activity Relationship (SAR) Studies on Acetamide-Linked Benzodioxole Series

The intermediate lipophilicity (XLogP3 = 2.6) and balanced HBA/HBD profile position this compound as a central reference point for SAR exploration. By comparing activity shifts between this compound, the more lipophilic cyclohexyl analog (XLogP3 = 3.2), and the less lipophilic methoxyphenoxy analog (XLogP3 = 2.0), medicinal chemists can deconvolute lipophilicity-driven vs. target-specific effects [2].

Negative Control for Fluorinated Pyrimidine Analog Studies

The target compound carries an unsubstituted pyrimidine ring, whereas the 5-fluoropyrimidine analog (CAS not assigned) introduces a fluorine atom that alters electronic properties and metabolic stability. Procurement of the non-fluorinated parent as a matched-pair negative control enables definitive attribution of any observed pharmacological differences to the fluorine substitution rather than the core scaffold .

In Vitro Metabolic Stability Screening Panels

The benzodioxole (methylenedioxy) moiety is a known structural alert for cytochrome P450-mediated metabolism and potential reactive metabolite formation. Selecting this compound over the cyclohexyl analog allows research groups to specifically interrogate the metabolic liabilities of the methylenedioxy group in standard liver microsome or hepatocyte stability assays, providing mechanistic insight that is not accessible with non-benzodioxole comparators [3].

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.